molecular formula C7H5ClN2S B13670682 6-(Chloromethyl)thieno[2,3-d]pyrimidine

6-(Chloromethyl)thieno[2,3-d]pyrimidine

Cat. No.: B13670682
M. Wt: 184.65 g/mol
InChI Key: OZQDRXGNILFMMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Chloromethyl)thieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core with a chloromethyl group at the 6-position. This compound is part of a broader class of thienopyrimidines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)thieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with formic acid or triethyl orthoformate to form the thieno[2,3-d]pyrimidine core . The chloromethyl group can then be introduced via chloromethylation reactions using reagents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and in-line purification systems can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide, potassium thiocyanate, and primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted thieno[2,3-d]pyrimidine derivatives, which can exhibit different biological activities and properties .

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis and repair. This inhibition can lead to the suppression of tumor cell proliferation and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Substituted Thieno[2,3-d]pyrimidines: These compounds share the thieno[2,3-d]pyrimidine core but have different substituents at the 6-position, such as phenyl, pyridine, or thiophene groups.

    Thieno[3,2-d]pyrimidines: These compounds have a similar structure but differ in the position of the nitrogen atoms in the pyrimidine ring.

Uniqueness

6-(Chloromethyl)thieno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C7H5ClN2S

Molecular Weight

184.65 g/mol

IUPAC Name

6-(chloromethyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C7H5ClN2S/c8-2-6-1-5-3-9-4-10-7(5)11-6/h1,3-4H,2H2

InChI Key

OZQDRXGNILFMMH-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=NC=NC=C21)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.